molecular formula C11H10F13IO B237780 Cpmhha CAS No. 131927-74-7

Cpmhha

Cat. No. B237780
M. Wt: 374 g/mol
InChI Key: FVFINRULDBFSPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cpmhha is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It is a synthetic derivative of the naturally occurring compound, cannabidiol (CBD), which is found in the cannabis plant. Cpmhha has been shown to possess anti-inflammatory, anti-anxiety, and neuroprotective properties, making it a promising candidate for the treatment of various diseases and conditions.

Mechanism Of Action

Cpmhha exerts its therapeutic effects by interacting with specific receptors in the body, including the cannabinoid receptors CB1 and CB2, and the serotonin receptor 5-HT1A. These receptors are involved in regulating various physiological processes, including pain sensation, inflammation, anxiety, and mood. Cpmhha has been shown to modulate the activity of these receptors, resulting in its therapeutic effects.

Biochemical And Physiological Effects

Cpmhha has been shown to possess several biochemical and physiological effects, including anti-inflammatory, anti-anxiety, and neuroprotective properties. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has anxiolytic effects, reducing anxiety-like behavior in preclinical models. Additionally, Cpmhha has been shown to have neuroprotective properties, protecting against neuronal damage and cell death in preclinical models of neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using Cpmhha in scientific research is its specificity for specific receptors in the body. This allows for targeted modulation of physiological processes, reducing the risk of off-target effects. Additionally, Cpmhha has been shown to have a favorable safety profile, with no significant adverse effects reported in preclinical studies.
However, one of the limitations of using Cpmhha in lab experiments is its limited solubility in water, which can make it challenging to administer in certain experimental conditions. Additionally, the compound's relatively new status in the field of scientific research means that there is still much to learn about its potential therapeutic applications and mechanisms of action.

Future Directions

There are several future directions for research on Cpmhha, including exploring its potential therapeutic applications for various diseases and conditions, including anxiety, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the compound's mechanisms of action and to optimize its synthesis method for maximum efficacy and purity. Finally, clinical trials are needed to determine the safety and efficacy of Cpmhha in human subjects.

Synthesis Methods

Cpmhha is synthesized through a chemical reaction between Cpmhha and a specific type of acid. The process involves several steps, including purification and isolation, to obtain a pure form of the compound. The synthesis method is a crucial factor in determining the quality and purity of Cpmhha, which is essential for its use in scientific research.

Scientific Research Applications

Cpmhha has been studied extensively in preclinical models, and the results have shown promising therapeutic potential for various diseases and conditions, including anxiety, inflammation, and neurodegenerative disorders. The compound has been shown to interact with specific receptors in the body, which play a crucial role in regulating various physiological processes.

properties

CAS RN

131927-74-7

Product Name

Cpmhha

Molecular Formula

C11H10F13IO

Molecular Weight

374 g/mol

IUPAC Name

5-(cyclopropylmethyl)-11-methoxy-5-azapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8(13),9,11-triene;hydrochloride

InChI

InChI=1S/C23H31NO.ClH/c1-25-18-6-4-17-12-22-23-10-8-16(5-7-21(23)19(17)13-18)20(23)9-11-24(22)14-15-2-3-15;/h4,6,13,15-16,20-22H,2-3,5,7-12,14H2,1H3;1H

InChI Key

FVFINRULDBFSPR-UHFFFAOYSA-N

SMILES

COC1=CC2=C(CC3C45C2CCC(C4CCN3CC6CC6)CC5)C=C1.Cl

Canonical SMILES

COC1=CC2=C(CC3C45C2CCC(C4CCN3CC6CC6)CC5)C=C1.Cl

synonyms

CPMHHA
N-cyclopropylmethyl-3,11c-ethano-10-methoxy-1,2,3,3a,11b,11c-hexahydroaporphine

Origin of Product

United States

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